molecular formula C15H16O2 B8154192 (3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanol

(3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8154192
M. Wt: 228.29 g/mol
InChI Key: NSNPSDGBPTZITH-UHFFFAOYSA-N
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Description

(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxymethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride (NaBH4) can yield different alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Strong bases

Major Products:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Various alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound can be used in studies to understand the interactions between organic molecules and biological systems.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The biphenyl structure provides rigidity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both methoxymethyl and methanol groups in (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol provides unique reactivity and versatility.

    Applications: Its combination of functional groups makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[3-[3-(methoxymethyl)phenyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-11-13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNPSDGBPTZITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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